Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These wide-ranging activities have sparked interest among researchers to synthesize a variety of indole derivatives and screen them for different pharmacological activities .
The 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized in good yield using a triethylamine-mediated O -acylation reaction between 8-hydroxyquinolin-2 (1 H )-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .
New 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized. Their biological evaluation in inhibiting acetylcholinesterase enzyme (AChE), was evaluated by the in-house gas chromatography method . The synthesized carboxamides showed a strong potency in inhibiting AChE .
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . These compounds are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The construction of indoles as a moiety in selected alkaloids has been highlighted .
2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide is a complex organic compound characterized by its unique structure that includes a benzo[cd]indole framework with multiple sulfonic acid groups. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets such as nuclear hormone receptors.
The chemical reactivity of 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide can be attributed to its functional groups. It can undergo various reactions typical of sulfonamides and ketones, including:
Research indicates that 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide exhibits significant biological activity as a retinoic acid receptor-related orphan receptor gamma antagonist. In studies, it demonstrated micromolar inhibitory concentrations (IC50 values) against this target, indicating its potential for treating autoimmune diseases mediated by Th17 cells .
Synthesis of 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide typically involves multi-step organic reactions. Common methods include:
These steps can be optimized based on desired yields and purity levels .
The compound has several potential applications:
Interaction studies have shown that 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide effectively binds to the ligand-binding domain of the retinoic acid receptor-related orphan receptor gamma. These studies utilized techniques such as AlphaScreen assays and cell-based reporter gene assays to quantify binding affinity and functional activity .
Several compounds share structural similarities with 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-Methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide | Contains a single sulfonamide group | Exhibits different biological activity compared to the target compound |
| 1-Ethyl-N-(3-fluorophenyl)methyl benzo[cd]indole | Substituted phenyl ring | Potentially different pharmacokinetics due to substitutions |
| 2-Hydroxybenzo[cd]indole derivatives | Hydroxyl functional group instead of sulfonate | Different solubility and reactivity profiles |
The uniqueness of 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide lies in its dual sulfonic acid functionality combined with the benzo[cd]indole core, providing distinct pharmacological properties that differentiate it from similar compounds.
The molecular architecture of 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide encompasses a tricyclic benzo[cd]indole framework with specific functional group modifications that define its chemical and biological properties. The compound possesses a molecular formula of C₁₃H₁₃N₃O₅S₂ and a molecular weight of 355.4 g/mol. The IUPAC nomenclature reflects the systematic naming convention for this complex heterocyclic structure, where the benzo[cd]indole core serves as the parent system, with the 2-oxo designation indicating the presence of a ketone functionality at the 2-position of the dihydroindole ring system.
The structural complexity of this compound is further enhanced by the presence of two sulfonic acid derivatives at positions 6 and 8 of the benzo[cd]indole core. These sulfonic acid groups are modified as methylamide derivatives, creating bis-methylamide functionalities that significantly influence the compound's solubility, stability, and biological activity profile. The positioning of these functional groups is critical for the compound's interaction with biological targets, as the spatial arrangement allows for specific binding interactions that contribute to its pharmacological properties.
The benzo[cd]indole core structure itself represents a fusion of benzene and indole ring systems, creating a planar aromatic framework that provides both rigidity and electronic delocalization. This structural feature is essential for the compound's ability to interact with protein targets through π-π stacking interactions and other non-covalent binding mechanisms. The presence of nitrogen within the heterocyclic system further enhances the compound's potential for hydrogen bonding interactions with biological macromolecules.
The development of benzo[cd]indole chemistry has its roots in the broader exploration of indole derivatives, which began with investigations into natural products and dye chemistry. Indole chemistry initially developed through studies of the indigo dye, with significant milestones including Adolf von Baeyer's reduction of oxindole to indole using zinc dust in 1866. This foundational work established the basis for understanding indole reactivity and opened pathways for the synthesis of more complex indole-containing structures.
The evolution from simple indole structures to more sophisticated benzo[cd]indole derivatives represents a significant advancement in heterocyclic chemistry. The benzo[cd]indole framework, exemplified by compounds such as benzo[cd]indole (CAS: 209-02-9) with molecular formula C₁₁H₇N, provides a structural platform for further functionalization. This parent structure has served as the foundation for developing numerous derivatives with enhanced biological activities and improved pharmacological properties.
Research into benzo[cd]indole derivatives has been particularly influenced by the recognition that indole derivatives possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and other therapeutic properties. This understanding has driven the systematic exploration of various substitution patterns and functional group modifications to optimize biological activity while maintaining acceptable pharmacological profiles. The development of sulfonamide-containing benzo[cd]indole derivatives represents a logical extension of this research direction, combining the inherent biological activity of the indole framework with the well-established pharmacological properties of sulfonamide functionalities.
The significance of 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide in contemporary medicinal chemistry stems from its demonstrated activity as a retinoic acid receptor-related orphan receptor gamma antagonist. Research has shown that this compound exhibits significant biological activity with micromolar inhibitory concentrations against this specific target. This activity profile positions the compound as a valuable tool for investigating the biological functions of orphan nuclear receptors and their potential therapeutic applications.
Nuclear hormone receptors, including retinoic acid receptor-related orphan receptors, represent highly conserved transcription factors that regulate diverse physiological processes including metabolic, endocrine, and immunologic functions. The ability to modulate these receptors through small molecule interactions has significant implications for treating various diseases, including cancer, inflammation, diabetes, and atherosclerosis. The development of selective modulators for these targets represents a major focus in modern drug discovery efforts.
The compound's structural features contribute to its selectivity and potency against its biological target. The presence of multiple hydrogen bond donors and acceptors, along with the aromatic framework, enables specific interactions with the ligand binding domain of the target receptor. The sulfonamide functionalities provide additional binding interactions while potentially influencing the compound's pharmacokinetic properties, including solubility and metabolic stability.